molecular formula C10H11N5O B2516478 6-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carboxamide CAS No. 2415489-19-7

6-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carboxamide

Cat. No.: B2516478
CAS No.: 2415489-19-7
M. Wt: 217.232
InChI Key: DXBAIGKKUIXNSR-UHFFFAOYSA-N
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Description

6-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carboxamide is a heterocyclic compound that features both pyrazine and pyrazole rings. These structures are known for their versatility and significance in various fields, including medicinal chemistry, agrochemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-methylpyrazine-2-carboxylic acid with 1-methyl-1H-pyrazol-4-amine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce corresponding amines .

Scientific Research Applications

6-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carboxamide stands out due to its unique combination of pyrazine and pyrazole rings, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

6-methyl-N-(1-methylpyrazol-4-yl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c1-7-3-11-5-9(13-7)10(16)14-8-4-12-15(2)6-8/h3-6H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBAIGKKUIXNSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C(=O)NC2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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